Chenodeoxycholic acid

Catalog No.
S523416
CAS No.
474-25-9
M.F
C24H40O4
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chenodeoxycholic acid

CAS Number

474-25-9

Product Name

Chenodeoxycholic acid

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.0899 mg/mL

Synonyms

Acid, Chenic, Acid, Chenique, Acid, Chenodeoxycholic, Acid, Gallodesoxycholic, Chenic Acid, Chenique Acid, Chenix, Chenodeoxycholate, Chenodeoxycholate, Sodium, Chenodeoxycholic Acid, Chenodiol, Chenofalk, Chenophalk, Gallodesoxycholic Acid, Henohol, Quenobilan, Quenocol, Sodium Chenodeoxycholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Description

The exact mass of the compound Chenodeoxycholic acid is 392.2927 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 89.9 mg/l (at 20 °c)0.0899 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Orphan -> Chenodeoxycholic acid Leadiant (previously known as Chenodeoxycholic acid sigma-tau) -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Membrane Protein Studies

Membrane proteins are crucial for various cellular functions, but their study can be challenging due to their complex structures and insolubility in water. CDCA and its derivatives, particularly sodium chenodeoxycholate, come into play here. Their amphiphilic nature allows them to interact with both water and lipids, making them effective detergents. In research settings, CDCA derivatives can:

  • Solubilize membrane proteins: They help dissolve and extract membrane proteins from their natural environment in the cell membrane, enabling further analysis ().
  • Stabilize membrane proteins: CDCA derivatives can maintain the structure and function of membrane proteins outside their cellular context, facilitating research on their properties and interactions with other molecules.

Biophysical Studies

Biophysics applies physics principles to understand biological systems. CDCA finds application here through the formation of micelles and vesicles:

  • Micelles: These are spherical structures formed by CDCA molecules in an aqueous environment. Their ability to encapsulate hydrophobic molecules makes them valuable tools for studying the transport and interaction of lipids and drugs within cells ().
  • Vesicles: These are closed, spherical bilayers that mimic the structure of cell membranes. CDCA derivatives can be used to create model vesicles for studying membrane dynamics, drug delivery mechanisms, and other biophysical processes.

Chenodeoxycholic acid, also known as chenodesoxycholic acid, is a naturally occurring bile acid synthesized in the liver from cholesterol. Its chemical structure is characterized by a steroid nucleus with four rings, two hydroxyl groups, and a five-carbon side chain terminating in a carboxyl group. The molecular formula for chenodeoxycholic acid is C24H40O4, and it typically appears as a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid, with a melting point ranging from 165 to 167 °C .

As one of the primary bile acids in humans, chenodeoxycholic acid plays a crucial role in lipid digestion and absorption by forming micelles with fats in the gastrointestinal tract. It can be conjugated with amino acids such as taurine or glycine to form bile salts, which enhances its solubility and effectiveness .

CDCA's primary function is in the enterohepatic circulation. It is secreted by the liver into bile, stored in the gallbladder, and then released into the small intestine during digestion. Here, it solubilizes cholesterol, preventing its precipitation and gallstone formation []. Additionally, CDCA acts as a negative feedback regulator, suppressing cholesterol synthesis in the liver and promoting its excretion.

Physical and Chemical Properties

  • Melting point: 165-167 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in alcohol and acetic acid []
  • Molar mass: 392.57 g/mol []

The biosynthesis of chenodeoxycholic acid involves several enzymatic steps converting cholesterol into bile acids. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the steroid nucleus.
  • Epimerization: The transformation of hydroxyl groups to different stereochemical configurations.
  • Side Chain Modification: The oxidation and shortening of the side chain through peroxisomal β-oxidation.

These reactions occur primarily in the liver's endoplasmic reticulum and mitochondria .

Chenodeoxycholic acid can be synthesized through both natural and chemical methods:

  • Natural Synthesis: In vivo synthesis occurs in the liver from cholesterol through enzymatic pathways involving hydroxylation and side-chain modifications.
  • Chemical Synthesis: Laboratory synthesis can involve the modification of existing bile acids or cholesterol derivatives through various organic chemistry techniques. For example, certain synthetic routes may utilize Breslow's method to create specific derivatives like 16α-chenodeoxycholic acid .

Chenodeoxycholic acid has several therapeutic applications:

  • Gallstone Treatment: It is primarily used to dissolve cholesterol gallstones in patients with functioning gall bladders who refuse surgery or have contraindications .
  • Cerebrotendineous Xanthomatosis: Chenodeoxycholic acid has been employed in treating this rare genetic disorder characterized by abnormal cholesterol metabolism .
  • Potential Hepatitis Treatment: Research has explored its use in combination therapies for hepatitis C infection .

Interaction studies have shown that chenodeoxycholic acid can influence various metabolic pathways:

  • Drug Interactions: It may affect the metabolism of other drugs by altering hepatic enzyme activity, particularly those involved in drug clearance and bile acid metabolism .
  • Cholesterol Metabolism: Chenodeoxycholic acid reduces hepatic cholesterol levels by inhibiting its synthesis and promoting its excretion via bile .

Chenodeoxycholic acid shares structural and functional similarities with other bile acids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Cholic AcidThree hydroxyl groupsMore hydrophilic; involved in lipid digestion
Ursodeoxycholic AcidEpimer of chenodeoxycholic acidLess hepatotoxic; used for gallstone treatment
Deoxycholic AcidTwo hydroxyl groupsDerived from intestinal bacteria; more hydrophobic
Lithocholic AcidOne hydroxyl groupHighly hydrophobic; associated with toxicity

Chenodeoxycholic acid is unique due to its potent FXR activation capabilities and its specific role in dissolving cholesterol gallstones, distinguishing it from other bile acids that may have different solubility profiles or therapeutic uses .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

392.29265975 g/mol

Monoisotopic Mass

392.29265975 g/mol

Heavy Atom Count

28

LogP

4.15
3.0 (LogP)
4.15

Appearance

Solid powder

Melting Point

168-171
165 - 167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0GEI24LG0J

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (11.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Chenodiol is indicated for patients with radiolucent stones in well-opacifying gallbladders, in whom selective surgery would be undertaken except for the presence of increased surgical risk due to systemic disease or age. Chenodiol will not dissolve calcified (radiopaque) or radiolucent bile pigment stones.
FDA Label
Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Chenodeoxycholic acid (chenodiol) is a primary bile acid, synthesized in the liver and present in high concentrations in bile that is used therapeutically to dissolve cholesterol gallstones. Chronic therapy is associated with transient elevations in serum aminotransferase levels in up to 30% of patients, but chenodiol has been linked to only rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Pharmacology

It acts by reducing levels of cholesterol in the bile, helping gallstones that are made predominantly of cholesterol to dissolve. Chenodeoxycholic acid is ineffective with stones of a high calcium or bile acid content.

MeSH Pharmacological Classification

Cathartics

ATC Code

A05AA01
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA01 - Chenodeoxycholic acid

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

474-25-9

Absorption Distribution and Excretion

Chenodiol is well absorbed from the small intestine.
About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Chenodiol is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile. At steady-state, an amount of chenodiol near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid. About 80% of the lithocholate is excreted in the feces; the remainder is absorbed and converted in the liver to its poorly absorbed sulfolithocholyl conjugates. During chenodiol therapy there is only a minor increase in biliary lithocholate, while fecal bile acids are increased three- to fourfold.

Wikipedia

Chenodeoxycholic_acid
Cinolazepam

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Donaghy M, King RH, McKeran RO, Schwartz MS, Thomas PK. Cerebrotendinous xanthomatosis: clinical, electrophysiological and nerve biopsy findings, and response to treatment with chenodeoxycholic acid. J Neurol. 1990 Jun;237(3):216-9. Review. PubMed PMID: 2196342.
2: Tint GS, Salen G, Shefer S. Effect of ursodeoxycholic acid and chenodeoxycholic acid on cholesterol and bile acid metabolism. Gastroenterology. 1986 Oct;91(4):1007-18. Review. PubMed PMID: 3527851.
3: Zak RA, Marks JW, Schoenfield LJ. Current status of chenodeoxycholic acid (chenodiol) therapy of cholesterol gallstones. Semin Liver Dis. 1983 May;3(2):132-45. Review. PubMed PMID: 6408740.
4: Schoenfield LJ, Lachin JM. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety. Ann Intern Med. 1981 Sep;95(3):257-82. Review. PubMed PMID: 7023307.
5: Iser JH, Sali A. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use. Drugs. 1981 Feb;21(2):90-119. Review. PubMed PMID: 7009140.
6: Hofmann AF. Desaturation of bile and cholesterol gallstone dissolution with chenodeoxycholic acid. Am J Clin Nutr. 1977 Jun;30(6):993-1000. Review. PubMed PMID: 326024.
7: Dowling RH. Chenodeoxycholic acid therapy of gallstones. Clin Gastroenterol. 1977 Jan;6(1):141-63. Review. PubMed PMID: 330046.
8: Chenodeoxycholic acid in the dissolution of gallstones. Nutr Rev. 1976 Jan;34(1):20-1. Review. PubMed PMID: 814508.
9: Standaert LO. [Current status of treatment of gall stones with chenodeoxycholic acid]. Tijdschr Gastroenterol. 1975;18(1):49-63. Review. Dutch. PubMed PMID: 808879.
10: Dowling RH. The goose that laid the golden bile: gallstone dissolution in man with chenodeoxycholic acid. Ir J Med Sci. 1974 Jul;0(0):suppl:115-27. Review. PubMed PMID: 4212419.

Explore Compound Types